molecular formula C16H11N3OS B4304788 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B4304788
M. Wt: 293.3 g/mol
InChI Key: IVHLFMYCTZWVFA-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole, a thiophene, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-pyridyl)-5-(2-thienyl)-1,2,4-oxadiazole
  • 3-(4-phenyl)-5-(2-thienyl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole

Uniqueness

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-2-10-19(9-1)13-7-5-12(6-8-13)15-17-16(20-18-15)14-4-3-11-21-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHLFMYCTZWVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

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